molecular formula C13H24INO4 B8064481 tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate

tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate

Cat. No.: B8064481
M. Wt: 385.24 g/mol
InChI Key: FHEMZYHXWAKDML-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: is a specialized organic compound that features a tert-butyl group, a Boc-protected amino group, and an iodine atom on a butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural attributes and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (S)-3-aminobutanoic acid as the starting material.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.

  • Iodination: The protected amino acid undergoes iodination at the 4-position using iodine or an iodinating agent like iodine monochloride (ICl).

  • Esterification: The carboxylic acid group is then esterified with tert-butanol to form the final product.

Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.

  • Reduction: The iodine can be reduced to iodide using reducing agents like sodium thiosulfate.

  • Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Iodine monochloride (ICl), hydrogen peroxide (H2O2).

  • Reduction: Sodium thiosulfate (Na2S2O3), sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3), potassium iodide (KI).

Major Products Formed:

  • Oxidation: Iodate (IO3-), periodate (IO4-).

  • Reduction: Iodide (I-).

  • Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in studying biological systems, especially in the context of enzyme inhibition and protein labeling. Medicine: Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Boc-protected Amino Group: Provides stability and protection during reactions.

  • Iodine Atom: Acts as a reactive site for various substitution and addition reactions.

  • Ester Group: Contributes to the overall reactivity and solubility of the compound.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The iodine atom can interact with enzymes, potentially inhibiting their activity.

  • Protein Labeling: The Boc-protected amino group can be used to label proteins for imaging or tracking purposes.

Comparison with Similar Compounds

  • Tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.

  • Tert-Butyl (S)-3-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness:

  • The presence of the iodine atom makes tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate more reactive in certain substitution reactions compared to its bromo- and chloro- counterparts.

This compound's unique combination of functional groups and reactivity makes it a valuable tool in various scientific and industrial applications. Its versatility and stability under different reaction conditions further enhance its utility in research and development.

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Properties

IUPAC Name

tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEMZYHXWAKDML-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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